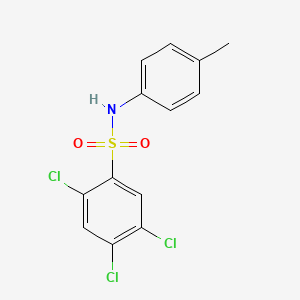
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide, commonly known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a sulfonamide compound that has been used as an antibacterial agent in personal care products, but its use has been restricted due to concerns about its potential effects on human health and the environment.
Applications De Recherche Scientifique
TCS has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. TCS has been shown to have antibacterial and antifungal properties, and has been used in studies to investigate the mechanisms of action of sulfonamide compounds. TCS has also been used as a model compound for studying the fate and transport of sulfonamide compounds in the environment.
Mécanisme D'action
The mechanism of action of TCS is not fully understood, but it is believed to involve inhibition of bacterial and fungal cell wall synthesis. TCS has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects:
TCS has been shown to have a variety of biochemical and physiological effects in laboratory experiments. TCS has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. TCS has also been shown to affect the function of ion channels and neurotransmitter receptors in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
TCS has several advantages for use in laboratory experiments, including its low cost, availability, and stability. However, TCS also has several limitations, including its potential toxicity and environmental impact. TCS has been shown to have toxic effects on aquatic organisms, and its use in laboratory experiments should be carefully monitored to minimize potential harm.
Orientations Futures
There are several future directions for research on TCS. One area of research is the development of new sulfonamide compounds with improved antibacterial and antifungal properties. Another area of research is the investigation of the potential effects of TCS on human health and the environment. Additionally, the fate and transport of TCS in the environment should be further studied to better understand its potential impact on ecosystems.
Méthodes De Synthèse
TCS can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-methyl aniline in the presence of a base such as sodium hydroxide or triethylamine. The reaction takes place at room temperature and produces TCS as a white crystalline solid with a melting point of 170-173°C.
Propriétés
IUPAC Name |
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-4-9(5-3-8)17-20(18,19)13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIPMSYJYHJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(4-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

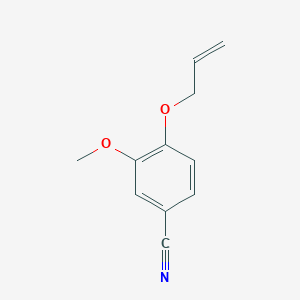
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)
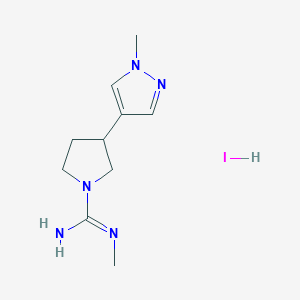
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol](/img/structure/B6640732.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-phenylethanol](/img/structure/B6640744.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanol](/img/structure/B6640748.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)
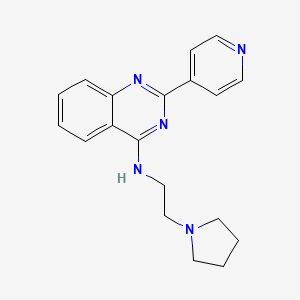
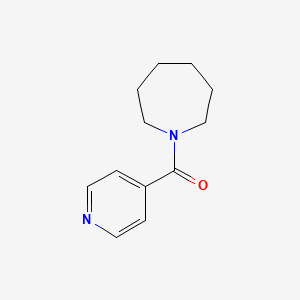
![1-[(1H-indazol-7-ylmethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6640791.png)
![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)